

Application Note: Identification of 4-Isopropylanisole using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350

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Abstract

This application note details a comprehensive protocol for the identification of **4-isopropylanisole**, an aromatic ether, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including retention time and mass spectral fragmentation, are presented in a clear, tabular format. A graphical representation of the experimental workflow is also provided to facilitate understanding. This protocol is intended for researchers in analytical chemistry, quality control, and drug development requiring a reliable method for the identification of volatile and semi-volatile organic compounds.

Introduction

4-Isopropylanisole (also known as 4-methoxycumene) is an organic compound with applications in various fields, including as a precursor in organic synthesis.^[1] Accurate identification and quantification of this and related compounds are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.^{[2][3]} The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass

spectrometer provides detailed molecular information by ionizing the compounds and separating the ions based on their mass-to-charge ratio.^[2] This application note provides a detailed protocol for the successful identification of **4-isopropylanisole**.

Data Presentation

The key quantitative data for the identification of **4-isopropylanisole** by GC-MS are summarized in the tables below. Table 1 outlines the physicochemical properties of the analyte, while Table 2 details the expected mass spectral data. Table 3 provides an example of the gas chromatographic parameters.

Table 1: Physicochemical Properties of **4-Isopropylanisole**

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol ^[1] ^[4]
CAS Number	4132-48-3 ^[4]

Table 2: Mass Spectrometry Data for **4-Isopropylanisole** (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
150	27.0	[M] ⁺ (Molecular Ion)
135	99.9	[M-CH ₃] ⁺
103	6.7	[M-C ₃ H ₇] ⁺
91	10.0	[C ₇ H ₇] ⁺
77	6.0	[C ₆ H ₅] ⁺

Data sourced from PubChem.

^[4]

Table 3: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Parameter	Value
GC Column	DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness)[5]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injector Temperature	250 °C
Injection Mode	Splitless or Split (e.g., 20:1)
Injection Volume	1 μ L
Oven Temperature Program	Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Scan Range	40-400 amu
Expected Retention Time	~10-15 minutes (highly dependent on specific instrument and conditions)

Experimental Protocols

This section provides a detailed methodology for the identification of **4-isopropylanisole**. The protocol is divided into sample preparation and GC-MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, such as essential oils or reaction mixtures, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.

Materials and Reagents:

- Sample containing or suspected of containing **4-isopropylanisole**

- High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate)
- Anhydrous sodium sulfate (for drying)
- Vortex mixer
- Centrifuge
- Pipettes and vials
- Syringe filters (0.45 μm)

Protocol for Liquid Samples (Liquid-Liquid Extraction):

- Pipette a known volume (e.g., 1 mL) of the liquid sample into a centrifuge tube.
- Add an equal volume of an immiscible extraction solvent (e.g., hexane).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.
- Carefully collect the organic layer (top layer if using hexane) using a pipette.
- Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
- Transfer the dried extract to a clean GC vial for analysis. If the expected concentration is high, dilute the sample with the extraction solvent.

GC-MS Analysis

Instrument Setup:

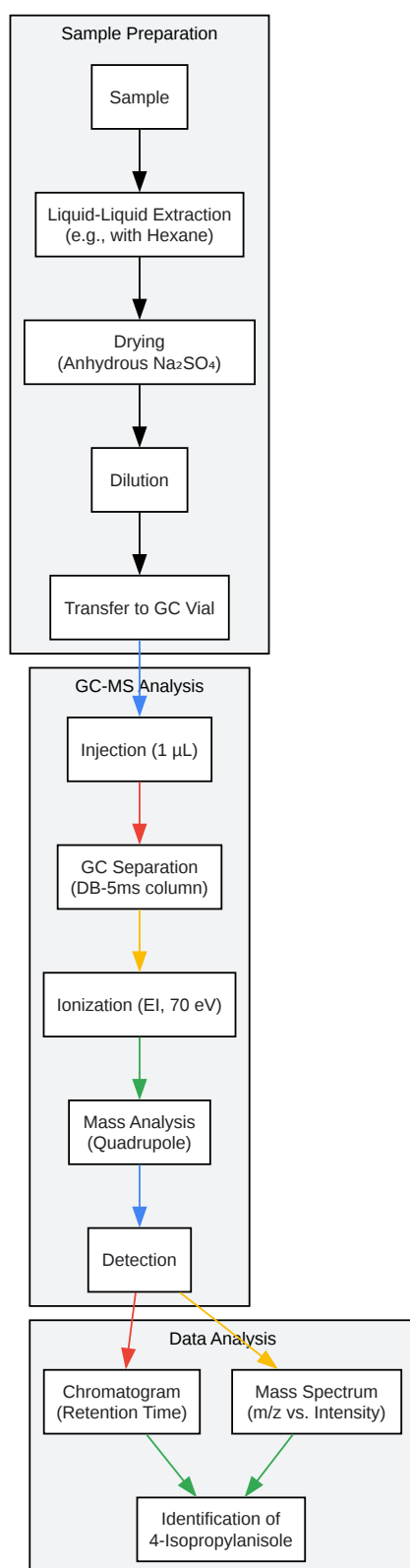
- Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's instructions.
- Set the GC and MS parameters as detailed in Table 3. These parameters may be optimized for your specific instrument and application.

Analysis Procedure:

- Inject 1 μL of the prepared sample into the GC-MS system.
- Start the data acquisition.
- At the end of the run, process the data using the instrument's software.
- Identify the peak corresponding to **4-isopropylanisole** by comparing the obtained retention time and mass spectrum with the data in Tables 2 and 3 and with a reference standard if available. The mass spectrum should show a molecular ion at m/z 150 and a base peak at m/z 135.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS identification of **4-isopropylanisole**.



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Caption: GC-MS workflow for **4-isopropylanisole** identification.

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